molecular formula C14H23BN2O2S B14851816 N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-amine

N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-amine

Cat. No.: B14851816
M. Wt: 294.2 g/mol
InChI Key: HECVPCHRZYYCNA-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)thiazole-4-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(Cyclopentylamino)thiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)thiazole-4-boronic acid pinacol ester primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)thiazole-4-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-(Diphenylamino)phenylboronic acid pinacol ester
  • Vinylboronic acid pinacol ester

Uniqueness

2-(Cyclopentylamino)thiazole-4-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and selectivity in Suzuki–Miyaura coupling reactions. Its cyclopentylamino group provides steric and electronic properties that can influence the outcome of the reactions, making it a valuable tool in the synthesis of complex molecules .

Properties

Molecular Formula

C14H23BN2O2S

Molecular Weight

294.2 g/mol

IUPAC Name

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H23BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-20-12(17-11)16-10-7-5-6-8-10/h9-10H,5-8H2,1-4H3,(H,16,17)

InChI Key

HECVPCHRZYYCNA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)NC3CCCC3

Origin of Product

United States

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